In Vitro Enzyme Inhibition Profile: Octacosanol's Selective COX-1 Inhibition vs. Triacontanol's 5-LOX Activity
A direct head-to-head study demonstrated that 1-Octacosanol and 1-Triacontanol have fundamentally different and non-overlapping effects on the arachidonic acid pathway. Octacosanol showed marked, dose-dependent inhibition of COX-1 (cyclooxygenase-1) activity but did not affect COX-2 or 5-LOX. In contrast, Triacontanol did not affect COX-1, but strongly inhibited 5-LOX (5-lipoxygenase) activity [1]. This provides a clear rationale for selecting one compound over the other based on a specific pharmacological target.
| Evidence Dimension | Enzyme Activity Inhibition (COX-1) |
|---|---|
| Target Compound Data | IC50 = 143.54 µg/mL, 70% inhibition at highest concentration |
| Comparator Or Baseline | 1-Triacontanol: No effect on COX-1 activity |
| Quantified Difference | Differential; octacosanol is a selective COX-1 inhibitor, triacontanol is inactive |
| Conditions | In vitro enzyme assays using rat platelet microsomes for COX-1. |
Why This Matters
This information allows researchers to select octacosanol as a specific tool to study or modulate COX-1-mediated pathways, avoiding the off-target 5-LOX activity associated with triacontanol.
- [1] Pérez Guerra, Y., et al. (2015). Effects of octacosanol and triacontanol alcohols on cyclooxygenase and 5-lipoxygenase enzyme activities in vitro. Revista Cubana de Farmacia, 49(1). View Source
